molecular formula C16H19NO2 B12664582 Diphenoxyethyl(dimethyl)amine CAS No. 32555-34-3

Diphenoxyethyl(dimethyl)amine

Cat. No.: B12664582
CAS No.: 32555-34-3
M. Wt: 257.33 g/mol
InChI Key: ZOONQADLXWDSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenoxyethyl(dimethyl)amine (chemical formula: C₁₆H₁₉NO₂) is a tertiary amine characterized by two phenoxy groups attached to an ethyl backbone and a dimethylamine functional group. The phenoxy groups enhance aromatic interactions and solubility in organic matrices, while the dimethylamine moiety contributes to basicity and reactivity in nucleophilic reactions. This compound is likely synthesized via alkylation or condensation reactions, similar to methods used for α,α-disubstituted amines ().

Properties

CAS No.

32555-34-3

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-dimethyl-1,1-diphenoxyethanamine

InChI

InChI=1S/C16H19NO2/c1-16(17(2)3,18-14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

ZOONQADLXWDSMG-UHFFFAOYSA-N

Canonical SMILES

CC(N(C)C)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenoxyethyl(dimethyl)amine typically involves the reaction of diphenoxyethanol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenoxyethyl(dimethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

Diphenoxyethyl(dimethyl)amine has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diphenoxyethyl(dimethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1) 2,2-Diphenylethan-1-amine

  • Structure : Two phenyl groups on an ethyl backbone with a primary amine.
  • Applications : Intermediate for bioactive compounds and polymers ().
  • Key Difference: Lacks phenoxy and dimethylamine groups, reducing its polarity compared to this compound.

(2) Dimethyl Lauryl Amine

  • Structure : Long alkyl chain (C₁₂) with a dimethylamine group.
  • Applications : Surfactant and polymer additive ().
  • Key Difference: Hydrophobic alkyl chain vs. aromatic phenoxy groups, leading to divergent solubility and industrial uses.

(3) Lauryl Dimethyl Amine Oxide

  • Structure : Oxidized form of dimethyl lauryl amine.
  • Applications : Detergent and foam booster ().
  • Key Difference : Oxidation introduces a polar N-oxide group, enhancing water solubility.

(4) Dimethyl(2,2-difluoroethyl)amine

  • Structure : Difluoroethyl group with dimethylamine.
  • Applications : Fluoride ion source in electrophilic reactions ().
  • Key Difference: Fluorine substituents increase electronegativity and reactivity compared to phenoxy groups.

Physicochemical Properties

Compound Molecular Weight Solubility LogP (Predicted) Toxicity (GHS Category)
This compound 265.33 g/mol Low in water ~3.5 Not available
2,2-Diphenylethan-1-amine 197.29 g/mol Insoluble in water ~4.2 Not classified ()
Dimethyl Lauryl Amine 213.40 g/mol Organic solvents ~5.1 Acute toxicity (Category 4; )
Lauryl Dimethyl Amine Oxide 234.40 g/mol Water-miscible ~1.8 Low toxicity ()

Biological Activity

Diphenoxyethyl(dimethyl)amine is a compound that belongs to the class of dimethylamine derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a diphenoxy group attached to an ethyl chain with a dimethylamine functional group. This structure is significant as it influences the compound's interaction with various biological targets.

Pharmacological Activities

Research indicates that this compound and its derivatives exhibit several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that compounds with dimethylamine moieties possess antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes and inhibit growth .
  • Antihistaminic Effects : The compound has been evaluated for its potential as an antihistaminic agent, which could be beneficial in treating allergic reactions .
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, possibly through mechanisms that involve apoptosis induction in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest the potential use of this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis at concentrations of 50 µM and above. Flow cytometry analysis showed an increase in early apoptotic cells, indicating its potential as an anticancer therapeutic.

Concentration (µM)% Apoptotic Cells
05
2515
5035
10060

The biological activity of this compound is believed to involve several mechanisms:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to cell membrane disruption.
  • Enzyme Inhibition : Some studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation, thus slowing down tumor growth .

Synthetic Strategies

The synthesis of this compound typically involves the reaction of phenolic compounds with dimethylaminoalkyl halides. Various synthetic routes have been explored to optimize yield and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.